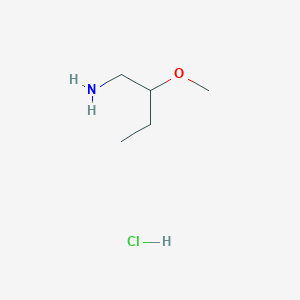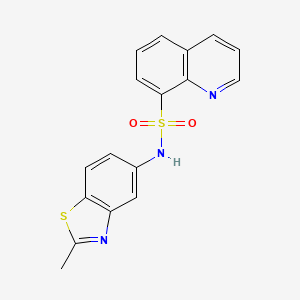
N-(2-methyl-1,3-benzothiazol-5-yl)quinoline-8-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzothiazole is an aromatic heterocyclic compound with a bicyclic structure consisting of the fusion of a benzene ring and a thiazole ring . Quinoline is also an aromatic heterocyclic compound with a bicyclic structure, consisting of a benzene ring fused to a pyridine ring. Compounds containing these moieties have been found to exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole consists of a planar five-membered thiazole ring fused to a benzene ring. The thiazole ring contains a nitrogen atom and a sulfur atom . The structure of quinoline consists of a benzene ring fused to a pyridine ring.Chemical Reactions Analysis
Benzothiazole and its derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific benzothiazole derivative would depend on its exact structure. In general, benzothiazoles are stable compounds that are resistant to oxidation and reduction. They are typically solids at room temperature .Wissenschaftliche Forschungsanwendungen
Biological Activity and Drug Development
Sulfonamides, including structures similar to N-(2-methyl-1,3-benzothiazol-5-yl)quinoline-8-sulfonamide, have been widely researched for their pharmacological potential. They possess a range of biological activities, including antibacterial, antimalarial, and anticancer effects. For instance, sulfonamide-based hybrids have been explored for their diverse pharmacological properties, exhibiting antibacterial, anti-carbonic anhydrase, and antitumor activities (Ghomashi et al., 2022). These findings underline the significance of sulfonamide hybrids in drug development, potentially including compounds with specific configurations such as N-(2-methyl-1,3-benzothiazol-5-yl)quinoline-8-sulfonamide.
Fluorescent Probes
Quinoline derivatives have been synthesized and investigated for their fluorescent properties. Novel quinoline compounds, including structures akin to the compound of interest, have been developed as blue-green fluorescent probes (Bodke et al., 2013). These probes show promise in various applications, such as biological imaging and molecular diagnostics, highlighting the versatility of quinoline derivatives in scientific research.
Anticancer Agents
The research into quinoline and benzothiazole derivatives has identified several compounds with potent anticancer properties. For example, novel quinoline-3-carbaldehyde hydrazones bearing 1,2,4-triazole or benzotriazole moieties have shown significant cytotoxic effects against various human tumor cell lines (Korcz et al., 2018). This suggests that compounds like N-(2-methyl-1,3-benzothiazol-5-yl)quinoline-8-sulfonamide could be explored for their anticancer potential, contributing to the development of new therapeutic agents.
PI3K Inhibitors
In the quest for novel anticancer agents, derivatives of quinoline and sulfonamide have been proposed as PI3K inhibitors. These compounds, including 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides, exhibit antiproliferative activities and potential as anticancer agents by inhibiting the PI3K/AKT/mTOR pathway (Shao et al., 2014). This underlines the therapeutic significance of exploring sulfonamide and quinoline derivatives in cancer research.
Neuroprotection
Quinoxaline derivatives, closely related to quinoline structures, have been investigated for their neuroprotective properties. For instance, 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) is a potent inhibitor of non-NMDA glutamate receptors and offers protection against global ischemia, suggesting potential therapeutic applications in neuroprotection (Sheardown et al., 1990).
Wirkmechanismus
Target of Action
Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Mode of Action
It is known that benzothiazole derivatives can inhibit the function of various enzymes, thereby disrupting the normal biochemical processes of the bacteria .
Biochemical Pathways
Benzothiazole derivatives are known to inhibit various enzymes involved in critical biochemical pathways of bacteria . The inhibition of these enzymes disrupts the normal functioning of the bacteria, leading to their death.
Result of Action
Benzothiazole derivatives are known to inhibit the function of various enzymes, leading to the disruption of normal biochemical processes in bacteria and resulting in their death .
Safety and Hazards
Zukünftige Richtungen
The future research directions in the field of benzothiazole derivatives could involve the synthesis of new derivatives with improved biological activity, the exploration of new synthetic methods, and the investigation of their mechanism of action . Further studies could also explore their potential applications in various fields such as medicine, agriculture, and industry.
Eigenschaften
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S2/c1-11-19-14-10-13(7-8-15(14)23-11)20-24(21,22)16-6-2-4-12-5-3-9-18-17(12)16/h2-10,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBQDYNODILWQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane-4,9-diamine;dihydrochloride](/img/structure/B2921549.png)

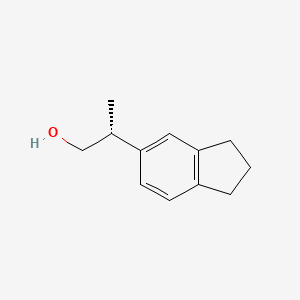
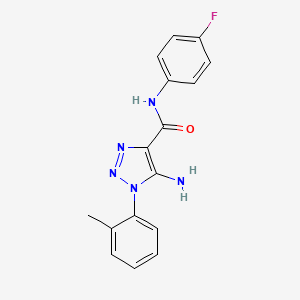
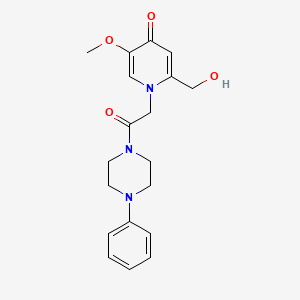
![[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methylamine](/img/structure/B2921563.png)
![(5S)-2lambda6-Thia-7-azaspiro[4.4]nonane 2,2-dioxide](/img/structure/B2921564.png)

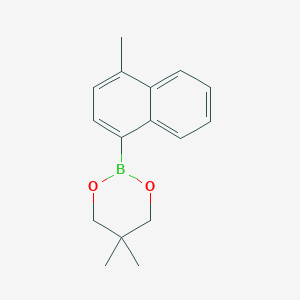
![N-(3,4-dimethoxyphenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2921567.png)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one](/img/structure/B2921568.png)
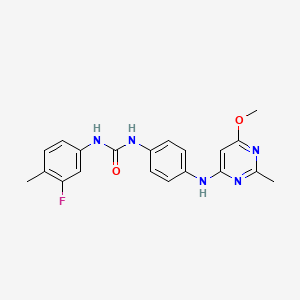
![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide](/img/structure/B2921571.png)
